molecular formula C11H9F5O2 B12306165 Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate

Cat. No.: B12306165
M. Wt: 268.18 g/mol
InChI Key: OZHYEXJBDXMHPC-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring, making it a fluorinated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with difluoromethylating agents in the presence of a catalyst. One common method is the use of difluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid.

    Reduction: Formation of 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-difluoro-2-(3-methyl-2-(trifluoromethoxy)phenyl)acetate: Similar in structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    2,2,2-Trifluoroethanol: A simpler fluorinated compound with similar chemical properties.

Uniqueness

Ethyl 2,2-difluoro-2-(3-(trifluoromethyl)phenyl)acetate is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These include increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H9F5O2/c1-2-18-9(17)10(12,13)7-4-3-5-8(6-7)11(14,15)16/h3-6H,2H2,1H3

InChI Key

OZHYEXJBDXMHPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)(F)F

Origin of Product

United States

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